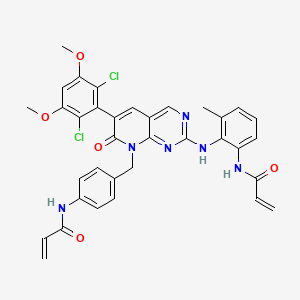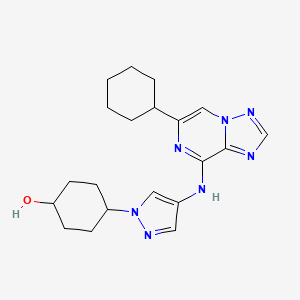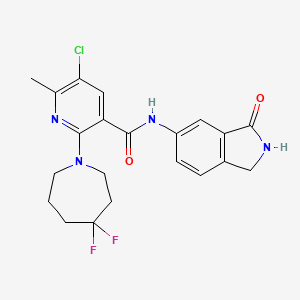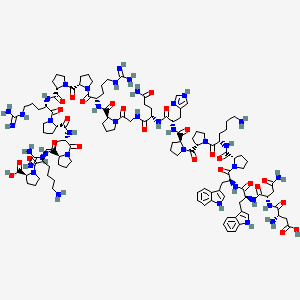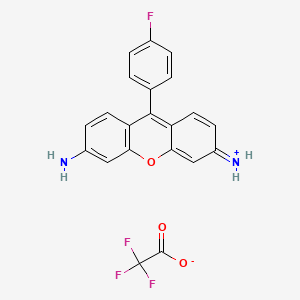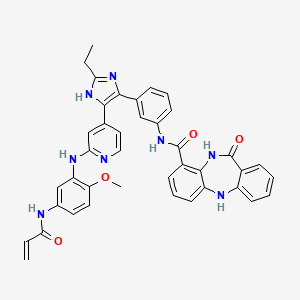
EGFR kinase inhibitor 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EGFR kinase inhibitor 4 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that, when activated, triggers a cascade of downstream signaling pathways involved in cell proliferation, survival, and differentiation. Mutations in EGFR are often associated with various cancers, making it a critical target for cancer therapy .
準備方法
The synthesis of EGFR kinase inhibitor 4 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the inhibitor’s binding affinity and selectivity for EGFR . Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反応の分析
EGFR kinase inhibitor 4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the inhibitor’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, improving the inhibitor’s binding affinity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学的研究の応用
EGFR kinase inhibitor 4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: Researchers use it to investigate the role of EGFR signaling in cellular processes.
Industry: The compound is used in the development of new EGFR-targeted therapies and diagnostic tools.
作用機序
EGFR kinase inhibitor 4 exerts its effects by binding to the ATP-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins. As a result, the compound effectively blocks the signaling pathways that promote cell proliferation and survival . The molecular targets involved include the EGFR itself and various downstream effectors in the signaling cascade .
類似化合物との比較
EGFR kinase inhibitor 4 is unique compared to other EGFR inhibitors due to its high selectivity and potency. Similar compounds include:
Gefitinib: A first-generation EGFR inhibitor with reversible binding.
Erlotinib: Another first-generation inhibitor with a similar mechanism of action.
Osimertinib: A third-generation inhibitor that targets specific resistance mutations in EGFR. This compound stands out due to its ability to overcome resistance mechanisms that limit the efficacy of earlier-generation inhibitors.
特性
分子式 |
C40H34N8O4 |
|---|---|
分子量 |
690.7 g/mol |
IUPAC名 |
N-[3-[2-ethyl-5-[2-[2-methoxy-5-(prop-2-enoylamino)anilino]pyridin-4-yl]-1H-imidazol-4-yl]phenyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-4-carboxamide |
InChI |
InChI=1S/C40H34N8O4/c1-4-33-46-36(37(47-33)24-18-19-41-34(21-24)45-31-22-26(42-35(49)5-2)16-17-32(31)52-3)23-10-8-11-25(20-23)43-40(51)28-13-9-15-30-38(28)48-39(50)27-12-6-7-14-29(27)44-30/h5-22,44H,2,4H2,1,3H3,(H,41,45)(H,42,49)(H,43,51)(H,46,47)(H,48,50) |
InChIキー |
XAESQENNLIBUEN-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=C(N1)C2=CC(=NC=C2)NC3=C(C=CC(=C3)NC(=O)C=C)OC)C4=CC(=CC=C4)NC(=O)C5=C6C(=CC=C5)NC7=CC=CC=C7C(=O)N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




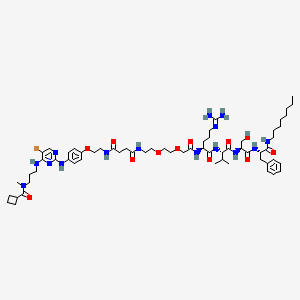
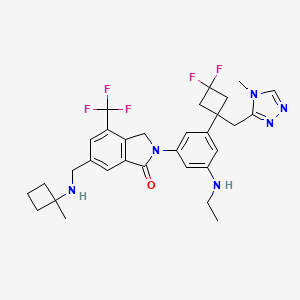


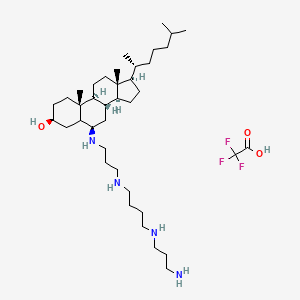
methyl phosphate](/img/structure/B12378501.png)
